

# A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethoxytoluene

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## Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

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This guide provides an in-depth overview of the core physical properties of **2,6-dimethoxytoluene**, a key organic intermediate. The information is presented to support laboratory research and development activities, with a focus on clarity, accuracy, and practical application.

## Core Physical and Chemical Data

**2,6-Dimethoxytoluene**, also known as 2-methyl-1,3-dimethoxybenzene, is a crystalline solid at room temperature.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[2][3]
Molecular Weight	152.19 g/mol	[1][3]
Appearance	White or colorless crystalline powder	[3][4]
Melting Point	39-41 °C	[1][4]
Boiling Point	222 °C	[3]
Density	1.112 g/cm <sup>3</sup>	[4]
Flash Point	97 °C (closed cup)	[1]
Solubility	Insoluble in water. Soluble in pentane, ethanol (EtOH), and aqueous methanol (MeOH).	[4]

## Spectral Data

Detailed spectral information is crucial for the identification and characterization of **2,6-dimethoxytoluene**.

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Data is available from the NIST/EPA Gas-Phase Infrared Database.
- Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available and can be used to determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data are available, which are essential for elucidating the detailed molecular structure.[5]

## Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of **2,6-dimethoxytoluene**.

## Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

- **Sample Preparation:** A small amount of finely powdered, dry **2,6-dimethoxytoluene** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like mineral oil.
- **Heating and Observation:** The bath is heated slowly and steadily, with continuous stirring to ensure uniform temperature distribution. The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded.[7][8] For accurate results, the heating rate should be slow, around 1-2 °C per minute, near the expected melting point.[8]

## Infrared (IR) Spectroscopy of a Solid Sample (Thin Solid Film Method)

This method is suitable for obtaining an IR spectrum of a solid organic compound.

- **Sample Preparation:** Approximately 50 mg of **2,6-dimethoxytoluene** is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone, in a small beaker or vial. [9]
- **Film Deposition:** A drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[9]
- **Spectral Acquisition:** The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plate is typically run first. Then, the IR spectrum of

the sample is recorded.[9] The intensity of the absorption peaks can be adjusted by adding more solution to thicken the film or by diluting the original solution to thin it.[9]

## <sup>1</sup>H NMR Sample Preparation

Proper sample preparation is essential for obtaining high-resolution NMR spectra.

- Sample Weighing: For a standard <sup>1</sup>H NMR spectrum of a small molecule like **2,6-dimethoxytoluene**, approximately 5-25 mg of the solid is required.[10]
- Solvent Selection and Dissolution: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in a small vial.[10] The use of a deuterated solvent prevents the solvent's proton signals from obscuring the analyte's signals.
- Transfer and Filtration: The solution is then transferred to a clean, dry NMR tube using a Pasteur pipette. If any solid particles are present, the solution should be filtered through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[11]
- Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference signal at 0 ppm.[10]

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

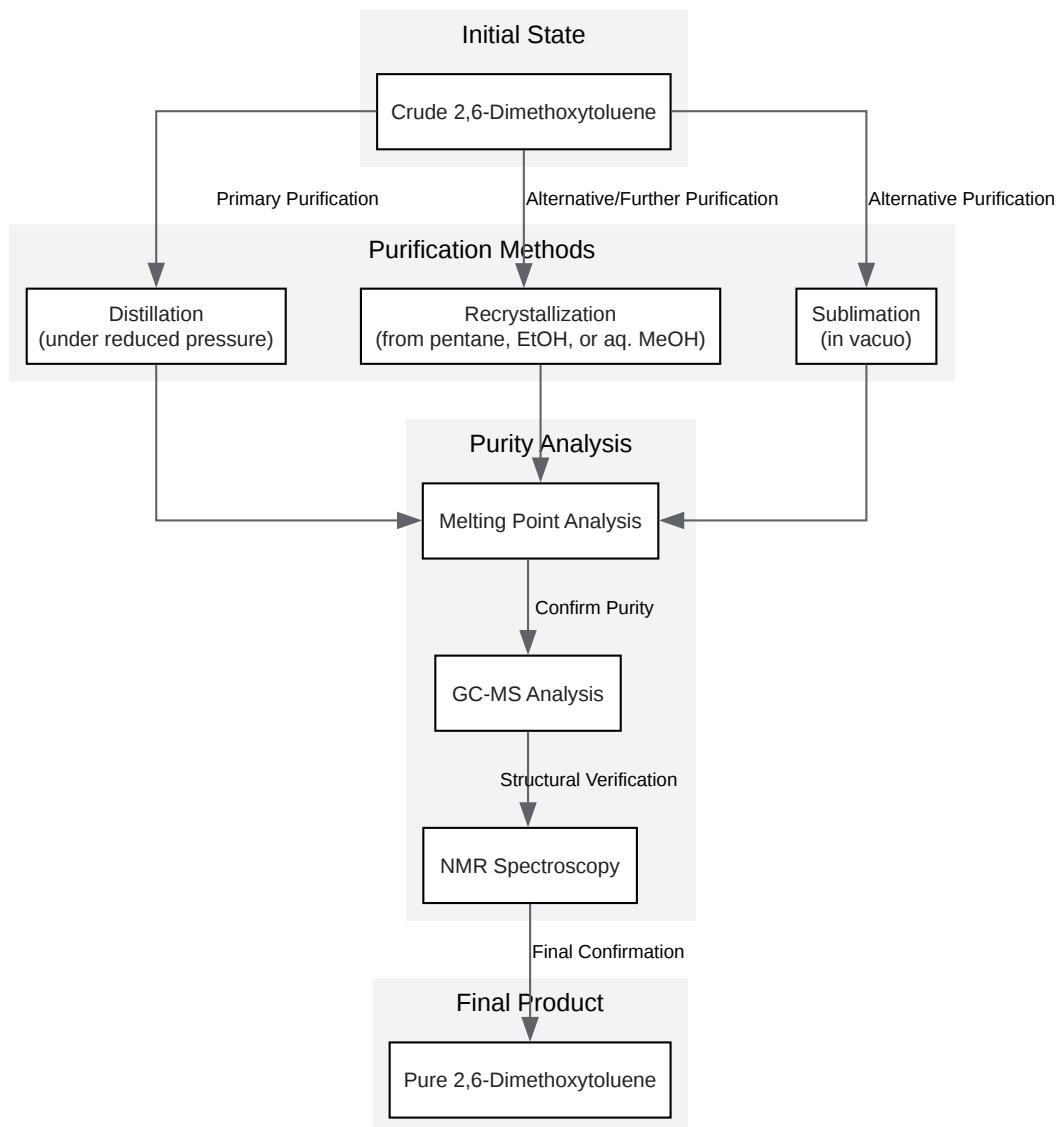
- Sample Preparation: A dilute solution of **2,6-dimethoxytoluene** is prepared by dissolving a small amount (e.g., ~30 mg) in 1-2 mL of a volatile organic solvent like acetone or dichloromethane.[12][13] The sample should be free of particulate matter.[12]
- Injection: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.[12]
- Separation: The vaporized sample is carried by an inert gas mobile phase (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.[12][14]

- **Detection and Analysis:** As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured, providing a mass spectrum that can be used for identification by comparing it to spectral libraries.[12]

## Experimental Workflow: Purification of 2,6-Dimethoxytoluene

The following diagram illustrates a general workflow for the purification of **2,6-dimethoxytoluene**, incorporating common laboratory techniques.

## Purification Workflow for 2,6-Dimethoxytoluene

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Caption: A general workflow for the purification and analysis of **2,6-Dimethoxytoluene**.

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